molecular formula C21H29N3O B2742724 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2320381-35-7

6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2742724
CAS No.: 2320381-35-7
M. Wt: 339.483
InChI Key: XYYVLMRNJANOKJ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a tert-butyl group, a phenylethyl group, and a piperidinyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts and reagents, as well as the control of reaction parameters, are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, Suzuki–Miyaura coupling reactions use palladium catalysts and boron reagents . Oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

6-Tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-tert-butyl-2-[1-(2-phenylethyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-21(2,3)19-9-10-20(25)24(22-19)18-12-15-23(16-13-18)14-11-17-7-5-4-6-8-17/h4-10,18H,11-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYVLMRNJANOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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